Cas no 941934-66-3 (N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide)

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a specialized organic compound featuring a thiophene core substituted with a phenyl group and a carbamoyl moiety, linked to a 2,3-dihydro-1,4-benzodioxine carboxamide scaffold. This structure imparts unique physicochemical properties, making it a promising candidate for pharmaceutical and agrochemical research. The presence of both carbamoyl and benzodioxine functionalities enhances its potential as a bioactive intermediate, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined molecular architecture allows for precise derivatization, facilitating structure-activity relationship studies. The compound's stability and synthetic accessibility further support its utility in medicinal chemistry applications.
N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide structure
941934-66-3 structure
Product Name:N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
CAS No:941934-66-3
MF:C20H16N2O4S
MW:380.417043685913
CID:6400180
PubChem ID:16857884
Update Time:2025-05-21

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
    • N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
    • 941934-66-3
    • AKOS024650749
    • N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
    • Z29294414
    • CHEMBL2093734
    • TDR81252
    • F2478-0093
    • Inchi: 1S/C20H16N2O4S/c21-18(23)13-10-17(12-6-2-1-3-7-12)27-20(13)22-19(24)16-11-25-14-8-4-5-9-15(14)26-16/h1-10,16H,11H2,(H2,21,23)(H,22,24)
    • InChI Key: CCSXIBJHWXAORR-UHFFFAOYSA-N
    • SMILES: S1C(C2C=CC=CC=2)=CC(C(N)=O)=C1NC(C1COC2C=CC=CC=2O1)=O

Computed Properties

  • Exact Mass: 380.08307817g/mol
  • Monoisotopic Mass: 380.08307817g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 554
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 119Ų

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide Pricemore >>

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Additional information on N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS No. 941934-66-3): An Overview

N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS No. 941934-66-3) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiophene ring, a carbamoyl group, and a 1,4-benzodioxine moiety. These structural elements contribute to its diverse biological activities and make it an intriguing candidate for further investigation.

The chemical structure of N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is particularly noteworthy. The thiophene ring is a five-membered heterocyclic compound containing a sulfur atom, which imparts unique electronic and steric properties to the molecule. The presence of the carbamoyl group (NHCO) adds additional functional versatility, allowing for potential interactions with various biological targets. The 1,4-benzodioxine moiety, a six-membered ring with two oxygen atoms at the 1 and 4 positions, further enhances the compound's stability and solubility properties.

In the context of medicinal chemistry, N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied for its potential therapeutic applications. Recent research has focused on its anti-inflammatory and anti-cancer properties. Studies have shown that this compound exhibits significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory effects, N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also demonstrated potent anti-cancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as the PI3K/Akt pathway and the MAPK/ERK pathway. These findings suggest that this compound could be a valuable lead for the development of novel anti-cancer therapeutics.

The pharmacokinetic properties of N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide have also been investigated to assess its suitability for in vivo applications. Studies have shown that it exhibits good oral bioavailability and a favorable pharmacokinetic profile, with moderate plasma protein binding and low clearance rates. These characteristics make it an attractive candidate for further preclinical and clinical evaluation.

In addition to its therapeutic potential, N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been explored for its use in chemical synthesis and material science. Its unique structural features make it a versatile building block for the synthesis of more complex molecules with diverse applications. For example, it has been used as an intermediate in the synthesis of novel polymers with enhanced mechanical properties and improved biocompatibility.

The safety profile of N-(3-carbamoyl-5-phenylthiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is another important aspect to consider. Toxicological studies have indicated that it is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further research is needed to fully understand its long-term safety and potential side effects in humans.

In conclusion, N-(3-carbamoyl-5 phenylthiophen 2 yl)-2 3 dihydro 1 4 benzodioxine 2 carboxamide (CAS No. 941934 66 3) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its diverse biological activities and make it an attractive candidate for further investigation. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for its development as a novel therapeutic agent.

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